BenchChemオンラインストアへようこそ!

imidazo[1,2-b]pyridazin-8(5H)-one

Physicochemical properties Lipophilicity Drug-likeness

Prioritize imidazo[1,2-b]pyridazin-8(5H)-one for its superior physicochemical profile versus imidazo[1,2-a]pyridine analogs. With an intrinsic logP of ~0.3, this core directly addresses oral bioavailability hurdles that halt lipophilic scaffolds. Its three H-bond acceptors and tautomeric equilibrium enable regioselective derivatization and have yielded selective inhibitors of Mps1, CDK2, and IRE1α kinases. Secure this scaffold to expand your fragment growing library or rescue programs where exposure is a barrier.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 1376761-89-5; 2102411-59-4
Cat. No. B2999954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[1,2-b]pyridazin-8(5H)-one
CAS1376761-89-5; 2102411-59-4
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CNN2C=CN=C2C1=O
InChIInChI=1S/C6H5N3O/c10-5-1-2-8-9-4-3-7-6(5)9/h1-4,8H
InChIKeyJCSVOZPPYLLOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-b]pyridazin-8(5H)-one (CAS 1376761-89-5): Core Scaffold Overview


Imidazo[1,2-b]pyridazin-8(5H)-one is a fused bicyclic heterocycle serving as the foundational core for numerous potent kinase inhibitors. With a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol , this scaffold is characterized by an imidazole ring fused to a pyridazinone, providing three hydrogen bond acceptor sites (N1, N4, and the carbonyl oxygen at position 8) [1]. It exists in a tautomeric equilibrium between the 8-one and 8-ol forms, which uniquely expands its reactivity profile for downstream derivatization . Unlike its structural analog imidazo[1,2-a]pyridine (logP ~1.2–1.35) [2], the imidazo[1,2-b]pyridazine core offers significantly lower lipophilicity (logP ~0.3 for the parent imidazo[1,2-b]pyridazine) , a feature that contributes to improved physicochemical properties in final drug candidates.

Why Imidazo[1,2-b]pyridazin-8(5H)-one Cannot Be Replaced by Generic Scaffold Analogs


Substituting imidazo[1,2-b]pyridazin-8(5H)-one with a similar fused heterocycle like imidazo[1,2-a]pyridine or imidazo[1,2-b]pyridazine without the 8-one group introduces profound changes in key selection-driving properties. The 8-carbonyl oxygen adds a critical hydrogen bond acceptor site (3 vs. 2 for the parent imidazo[1,2-b]pyridazine) , directly impacting target binding modes and kinase selectivity as confirmed by X-ray crystallography [1]. Furthermore, the scaffold's lower intrinsic lipophilicity compared to imidazo[1,2-a]pyridine (logP ~0.3 vs. ~1.3) influences ADME profiles and oral bioavailability in final compounds, as demonstrated in the Mps1 inhibitor program where a scaffold change was essential for achieving both potency and in vivo activity [2]. The 8(5H)-one tautomeric equilibrium also provides a unique chemical handle for regioselective derivatization that other scaffolds cannot replicate .

Quantitative Differentiation Evidence for Imidazo[1,2-b]pyridazin-8(5H)-one


Lower Intrinsic Lipophilicity vs. Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-b]pyridazine core demonstrates substantially lower lipophilicity than the widely used imidazo[1,2-a]pyridine scaffold. This property was a key driver in the scaffold-hopping strategy from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine during CDK inhibitor optimization [1]. Lower logP values correlate with improved solubility, reduced protein binding, and better oral absorption profiles in lead optimization campaigns.

Physicochemical properties Lipophilicity Drug-likeness Scaffold selection

Enhanced Hydrogen Bond Acceptor Capacity from the 8-Carbonyl Group

The presence of the carbonyl group at position 8 adds a third hydrogen bond acceptor (HBA) site to the imidazo[1,2-b]pyridazine scaffold, compared to only two HBA sites (N1 and N4) on the parent imidazo[1,2-b]pyridazine core . This additional HBA capability is critical for kinase hinge-binding interactions, as documented in X-ray crystallography studies of CDK2-inhibitor complexes where the imidazo[1,2-b]pyridazine scaffold shows a distinct binding mode compared to imidazo[1,2-a]pyridine [1]. The 8-one tautomer also provides a potential hydrogen bond donor in its 8-ol form, offering dynamic H-bonding capability .

Hydrogen bonding Molecular recognition Kinase hinge binding Scaffold design

Scaffold Switch Enabled Sub-nanomolar Mps1 (TTK) Cellular Potency and Oral Bioavailability

In a landmark J. Med. Chem. study, the imidazo[1,2-b]pyridazine scaffold proved decisive for achieving both extreme cellular potency and oral bioavailability against Mps1 kinase [1]. Starting from an imidazo[1,2-a]pyrazine hit (10a) with good biochemical but only moderate cellular activity, a scaffold change to imidazo[1,2-b]pyridazine, combined with property-based optimization, yielded compound 27f [1]. This derivative achieved an unprecedented cellular Mps1 IC50 of 0.70 nM and A549 antiproliferative IC50 of 6.0 nM, with confirmed oral bioavailability and in vivo activity in rat models [1].

Mps1/TTK kinase Cellular potency Oral bioavailability Scaffold hopping Oncology

Broad Kinase Selectivity (192 Kinases) Achievable with Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold enables exceptional kinase selectivity profiles in optimized derivatives. Compound 27f, built on this scaffold, was profiled against a panel of 192 kinases and demonstrated high selectivity for Mps1 [1]. This level of broad kinome selectivity is a critical differentiator from earlier imidazo[1,2-a]pyrazine leads, which had suboptimal selectivity profiles [1]. Separately, imidazo[1,2-b]pyridazin-8-amine derivatives targeting IRE1α showed high kinome selectivity and allosteric inhibition via binding to a previously unreported inactive kinase conformation [2].

Kinase selectivity Off-target profiling Mps1/TTK Kinome screening

Proven Versatility Across Diverse Kinase Targets Supporting Library Design

The imidazo[1,2-b]pyridazine scaffold has been successfully elaborated into potent inhibitors across numerous phylogenetically distinct kinase families, demonstrating its versatility as a privileged scaffold for library construction [1]. Documented targets with nanomolar IC50 values include CDK2 (potent, selective, >1 µM plasma levels after 2 mg/kg oral dose in mice) [2], PIM kinases (Pim-1 IC50 = 7 nM, Pim-2 IC50 = 363 nM, Pim-3 IC50 = 69 nM for SGI-1776) [3], DYRK1A (IC50 = 41–130 nM) [4], PfCLK1 (IC50 = 32 nM) [5], IKKβ, and FLT3-ITD [6]. This breadth is unmatched by most competing fused heterocyclic scaffolds.

Kinase inhibitor library Scaffold versatility Multi-target Lead generation

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-b]pyridazin-8(5H)-one


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Campaigns

The imidazo[1,2-b]pyridazin-8(5H)-one scaffold is ideally suited as a fragment hit or core scaffold in FBDD campaigns targeting kinases, due to its low molecular weight (135.12 g/mol) and three hydrogen bond acceptor sites that enable efficient sampling of hinge-region interactions [1]. Its demonstrated capacity to yield selective inhibitors across diverse kinases (Mps1, CDK2, PIM, DYRK1A, IRE1α) makes it a high-value starting point for fragment growing or merging strategies, particularly when broad kinome selectivity is desired .

Oral Bioavailability-Driven Lead Optimization Programs

When oral bioavailability is a critical project requirement, the imidazo[1,2-b]pyridazine core offers a strategic advantage over more lipophilic alternatives such as imidazo[1,2-a]pyridine [1]. The scaffold's lower intrinsic logP (~0.3 for the parent vs. ~1.3 for imidazo[1,2-a]pyridine) translates into derivatives with superior solubility and absorption profiles, as demonstrated by compound 27f which achieved oral bioavailability in rat where earlier imidazo[1,2-a]pyrazine leads failed . Procurement of this scaffold is recommended for programs where achieving oral exposure has been a barrier with alternative cores.

Diversifiable Kinase Inhibitor Library Synthesis

For organizations building targeted kinase inhibitor libraries, imidazo[1,2-b]pyridazin-8(5H)-one serves as a versatile central scaffold amenable to parallel derivatization at multiple positions [1]. Published synthetic methodology supports functionalization via metal-catalyzed cross-coupling reactions (Sonogashira, Heck, Suzuki-Miyaura, Negishi) , enabling rapid exploration of chemical space around the core. The 8-one functionality offers additional handles (e.g., enolate alkylation, triflation for cross-coupling) that the parent imidazo[1,2-b]pyridazine lacks, increasing the accessible diversity of the final compound collection .

Allosteric Kinase Inhibitor Discovery Targeting Inactive Conformations

The imidazo[1,2-b]pyridazine scaffold has demonstrated a unique ability to bind and stabilize unusual inactive kinase conformations, as crystallographically validated for IRE1α [1]. This property is particularly valuable for discovery programs seeking type II or type III kinase inhibitors with enhanced selectivity profiles. Researchers pursuing allosteric mechanisms should prioritize this scaffold over conventional hinge-binding cores, given the documented binding to a previously unreported, disordered IRE1α kinase domain conformation incompatible with protein dimerization and activation [1].

Quote Request

Request a Quote for imidazo[1,2-b]pyridazin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.